molecular formula C15H20N2O3 B6646544 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid

カタログ番号 B6646544
分子量: 276.33 g/mol
InChIキー: UGEFPIBBZFOJFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid, also known as CPP-115, is a drug that has been researched for its potential use in treating various neurological disorders. It is a prodrug of vigabatrin, a medication that is used to treat epilepsy. CPP-115 is thought to work by increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

作用機序

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, which works by irreversibly inhibiting the enzyme GABA transaminase (GABA-T). GABA-T is responsible for breaking down GABA in the brain, so inhibiting this enzyme leads to increased levels of GABA. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is thought to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to increase GABA levels in the brain, which can lead to a number of physiological effects. These include reduced neuronal excitability, decreased seizure activity, and decreased drug-seeking behavior. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has also been shown to have anxiolytic effects in animal models.

実験室実験の利点と制限

One advantage of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in lab experiments is that it has been well-studied and is relatively easy to synthesize. Additionally, because 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, it has a similar mechanism of action and can be used as a substitute for vigabatrin in some experiments. However, one limitation of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is that it may not be effective in all animal models, and its effectiveness in humans is still being studied.

将来の方向性

There are a number of potential future directions for research on 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid. One area of interest is the drug's potential use in treating addiction. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to reduce drug-seeking behavior in animal models, and there is some evidence to suggest that it may be effective in treating cocaine addiction in humans. Another area of interest is the drug's potential use in treating anxiety disorders. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to have anxiolytic effects in animal models, and there is some evidence to suggest that it may be effective in treating anxiety in humans. Finally, there is ongoing research into the safety and efficacy of 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in treating epilepsy and other neurological disorders.

合成法

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The process typically begins with the reaction of 3-bromoaniline with cyclopentanone to form 3-(cyclopentylamino)aniline. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to form 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid.

科学的研究の応用

3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to be effective in reducing seizures and decreasing drug-seeking behavior in animal models.

特性

IUPAC Name

3-[3-[(1-aminocyclopentanecarbonyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c16-15(8-1-2-9-15)14(20)17-12-5-3-4-11(10-12)6-7-13(18)19/h3-5,10H,1-2,6-9,16H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEFPIBBZFOJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NC2=CC=CC(=C2)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。